9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde
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Overview
Description
9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C14H13NO. It belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science . This compound is characterized by its unique structure, which includes a carbazole core with a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbazole core can interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family.
9-Methylcarbazole: A derivative with a methyl group at the 9-position.
3-Formylcarbazole: A derivative with an aldehyde group at the 3-position.
Uniqueness
9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the carbazole core.
Biological Activity
9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₁NO
- Molecular Weight : 209.24 g/mol
- CAS Number : 21240-56-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, related compounds have shown promise in inhibiting melanoma cell growth by reactivating the p53 pathway, a critical tumor suppressor .
Table 1: Summary of Anticancer Activities
Compound | Mechanism of Action | Target Cancer Type | Reference |
---|---|---|---|
9-Ethyl-9H-carbazole-3-carbaldehyde | Induces apoptosis via p53 activation | Melanoma | |
This compound | Potential inhibitor of tumor growth | Various cancers |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Similar compounds have been shown to increase apoptosis in cancer cells through caspase activation, suggesting a possible pathway for this compound as well.
Case Studies
- Study on Melanoma Cells : A study demonstrated that a structurally similar compound could selectively inhibit melanoma cell growth while sparing normal melanocytes. The results indicated that these compounds could enhance apoptosis and reduce cell proliferation without significant toxicity to normal tissues .
- Enzyme Inhibition Studies : Research indicates that carbazole derivatives can act as inhibitors for various enzymes implicated in cancer progression. These findings suggest a broader application for the development of novel anticancer agents based on carbazole structures .
Properties
IUPAC Name |
9-methyl-4a,9a-dihydrocarbazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGQYUCBXXFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C=CC(=CC2C3=CC=CC=C31)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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